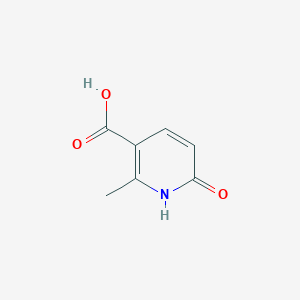
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
BenchChem offers high-quality (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzylisoquinoline Alkaloid Discovery
A study on the leaves of Beilschmiedia brevipes has led to the discovery of new benzylisoquinoline alkaloids, including a compound closely related to the query compound. These alkaloids have been characterized using comprehensive spectroscopic methods, revealing their complex structures and potential biological activities (Pudjiastuti et al., 2010).
Enzymatic Activity and Redox Cofactor
Research into the active site configuration of methanol dehydrogenase from Methylophilus W3A1 has shed light on the intricate details of redox cofactors such as pyrroloquinoline quinone (PQQ). This study provides insight into how similar structures might interact with substrates and cofactors within enzymatic processes, offering potential applications in biocatalysis and sensor development (Xia et al., 1999).
Photocatalytic Applications
A study on the photochemical substitution of 6-membered ring monoazaaromatic compounds by methanol has revealed that compounds similar to the query molecule can undergo significant transformations under specific conditions, suggesting potential applications in the development of photochemical processes and materials science (Castellano et al., 1975).
Therapeutic Agents Synthesis
The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including compounds structurally related to the query molecule, has been explored for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the compound's potential application in drug discovery and pharmaceutical research (Bonilla-Castañeda et al., 2022).
Antimalarial Activity
Synthesis and evaluation of substituted 2-aryl-4-quinoline amino alcohols for their antimalarial activity have been conducted. This research underscores the potential use of structurally similar compounds in developing new therapeutic agents against malaria (Lutz et al., 1976).
Propiedades
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-27-20-10-15-7-8-25(13-17(15)11-21(20)28-2)22(26)19-9-16(12-24-19)14-3-5-18(23)6-4-14/h3-6,9-12,24H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKLCUOUTUYGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2717876.png)
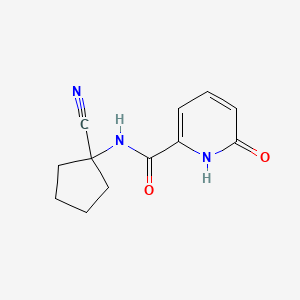
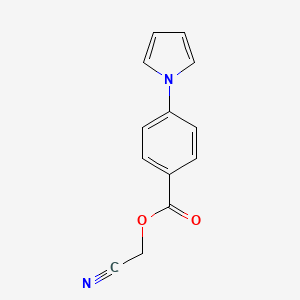
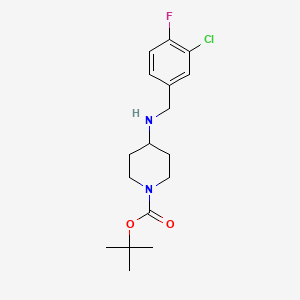
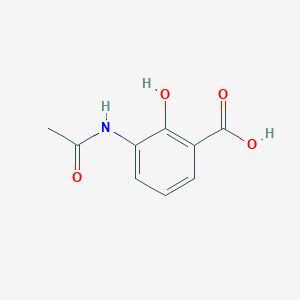
![N-[[3-(Prop-2-enoylamino)phenyl]methyl]benzamide](/img/structure/B2717881.png)

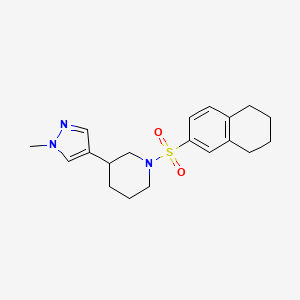
![(2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one](/img/structure/B2717890.png)

![ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2717893.png)
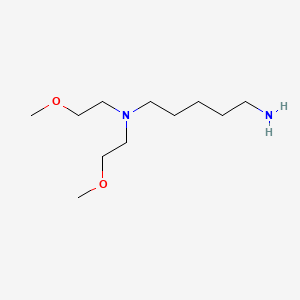
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)
